molecular formula C4H4N2OS2 B8784454 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE CAS No. 100747-87-3

5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE

Cat. No.: B8784454
CAS No.: 100747-87-3
M. Wt: 160.2 g/mol
InChI Key: HJTPTRHOJMZRFC-UHFFFAOYSA-N
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Description

5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE typically involves the cyclization of appropriate thiosemicarbazide derivatives with aldehydes under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer properties. The presence of sulfur and nitrogen atoms in the ring structure can interact with biological targets.

Medicine

Medicinal applications may include the development of new drugs or therapeutic agents. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings. Their unique chemical properties can enhance the performance of industrial products.

Mechanism of Action

The mechanism of action of 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The sulfur and nitrogen atoms in the ring structure can form bonds with these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-1,3,4-thiadiazole
  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 2-Amino-1,3,4-thiadiazole

Uniqueness

5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE is unique due to its specific substitution pattern and functional groups

Properties

CAS No.

100747-87-3

Molecular Formula

C4H4N2OS2

Molecular Weight

160.2 g/mol

IUPAC Name

5-methyl-2-sulfanylidene-1,3,4-thiadiazole-3-carbaldehyde

InChI

InChI=1S/C4H4N2OS2/c1-3-5-6(2-7)4(8)9-3/h2H,1H3

InChI Key

HJTPTRHOJMZRFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=S)S1)C=O

Origin of Product

United States

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